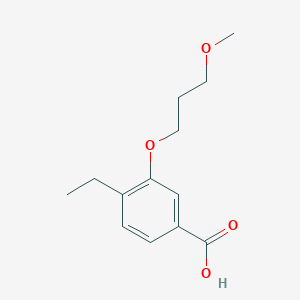

4-Ethyl-3-(3-methoxypropoxy)benzoic acid

Description

Properties

IUPAC Name |

4-ethyl-3-(3-methoxypropoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O4/c1-3-10-5-6-11(13(14)15)9-12(10)17-8-4-7-16-2/h5-6,9H,3-4,7-8H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDQYAYQMPNSQLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)C(=O)O)OCCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70723214 | |

| Record name | 4-Ethyl-3-(3-methoxypropoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70723214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

895240-77-4 | |

| Record name | 4-Ethyl-3-(3-methoxypropoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70723214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Molecular Interlocutors: A Technical Guide to Identifying Biological Targets for 4-Ethyl-3-(3-methoxypropoxy)benzoic Acid Derivatives

Abstract

The identification of specific molecular targets is a critical and often rate-limiting step in the development of novel therapeutics. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically identify and validate the biological targets of 4-Ethyl-3-(3-methoxypropoxy)benzoic acid and its derivatives. In the absence of pre-existing data for this specific chemical entity, we will leverage a structure-centric approach, drawing parallels with known bioactive benzoic acid analogs to postulate potential target classes. This document outlines a strategic, multi-pronged experimental approach, detailing robust, field-proven protocols for target discovery and validation. Our focus is on the practical application of affinity-based and label-free proteomics techniques, providing not just procedural steps, but the underlying scientific rationale to empower informed experimental design and data interpretation.

Introduction: The "Target Deconvolution" Challenge

The journey of a novel small molecule from a chemical structure to a therapeutic agent is contingent upon a deep understanding of its mechanism of action. For a novel compound such as 4-Ethyl-3-(3-methoxypropoxy)benzoic acid, the primary challenge is the de-novo identification of its direct protein interactors—a process often termed "target deconvolution." This endeavor is foundational, as it informs on-target efficacy, potential off-target toxicities, and guides the subsequent stages of lead optimization.

This guide is structured to navigate this challenge by first postulating potential target landscapes based on the known pharmacology of structurally related benzoic acid derivatives. Subsequently, we provide an in-depth, practical exploration of state-of-the-art experimental workflows to empirically identify and validate these targets.

Postulated Biological Target Classes: An Evidence-Based Inference

The chemical architecture of 4-Ethyl-3-(3-methoxypropoxy)benzoic acid, featuring a substituted benzoic acid core, suggests potential interactions with several well-established target families. Benzoic acid and its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][2] By examining structurally similar compounds, we can infer plausible target classes for the molecule .

Targets in Inflammatory Pathways

Many benzoic acid derivatives are recognized for their anti-inflammatory properties, often mediated through the inhibition of key enzymes in inflammatory cascades.[2]

-

Cyclooxygenases (COX-1 and COX-2): These enzymes are primary targets for non-steroidal anti-inflammatory drugs (NSAIDs). Given the structural resemblance to some NSAIDs, COX enzymes represent a high-priority potential target class.

-

Lipoxygenases (LOX): Similar to COX enzymes, LOXs are involved in the production of inflammatory mediators.

-

Nuclear Factor-kappa B (NF-κB) Signaling Pathway: Some benzoic acid derivatives have been shown to modulate the NF-κB pathway, a critical regulator of inflammatory responses.[3]

Targets in Cancer Biology

The anticancer potential of benzoic acid derivatives has been documented, with various mechanisms of action identified.[4][5][6]

-

Tyrosine Kinases: The inhibition of receptor tyrosine kinases is a common mechanism for anticancer agents. Certain benzoic acid derivatives have been found to inhibit the activity of these enzymes.[4]

-

Histone Deacetylases (HDACs): HDAC inhibitors are an emerging class of anticancer drugs, and some benzoic acid-containing compounds have shown HDAC inhibitory activity.

-

Apoptosis-Regulating Proteins: Compounds such as 2,5-substituted benzoic acid derivatives have been developed as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, suggesting that proteins in the Bcl-2 family could be potential targets.[7]

Neurological Targets

Certain benzoic acid analogs have demonstrated neuroprotective effects, pointing towards targets within the central nervous system.

-

Cholinesterases (AChE and BChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the treatment of Alzheimer's disease. Some benzoic acid derivatives have been identified as cholinesterase inhibitors.[7][8][9]

-

Protein Tyrosine Phosphatases (PTPs): Striatal-enriched protein tyrosine phosphatase (STEP) is an attractive target for neurodegenerative diseases, and certain benzoic acid derivatives have been discovered as STEP inhibitors.[10]

Other Potential Target Classes

Based on the broad bioactivity of related compounds, other potential target classes include:

-

Microbial Enzymes: The antimicrobial properties of benzoic acid suggest that enzymes essential for microbial survival could be targets.[10]

-

Efflux Pumps: Some trimethoxybenzoic acid derivatives have been shown to inhibit bacterial efflux pumps, which are involved in antibiotic resistance.[11]

The following sections will detail the experimental methodologies to empirically test these hypotheses and uncover novel targets.

Experimental Workflows for Target Identification and Validation

A multi-pronged approach combining both affinity-based and label-free methods is recommended for a comprehensive target identification strategy.

Affinity-Based Target Identification: Affinity Purification-Mass Spectrometry (AP-MS)

This classical and robust method involves immobilizing the small molecule of interest to a solid support to "pull down" its interacting proteins from a cell lysate.

Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).

-

Probe Synthesis:

-

Synthesize a derivative of 4-Ethyl-3-(3-methoxypropoxy)benzoic acid with a linker arm suitable for conjugation to an affinity tag like biotin. The linker should be attached at a position that does not interfere with the compound's biological activity, as determined by preliminary structure-activity relationship (SAR) studies.

-

Conjugate the linker-modified compound to biotin.

-

-

Immobilization on Beads:

-

Incubate the biotinylated compound with streptavidin-coated agarose or magnetic beads to immobilize the probe.

-

Wash the beads to remove any unbound compound.

-

-

Preparation of Cell Lysate:

-

Culture and harvest cells of interest (e.g., a cancer cell line if investigating anticancer effects).

-

Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to maintain protein integrity and native conformations.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Affinity Pull-Down:

-

Incubate the prepared cell lysate with the compound-immobilized beads for 2-4 hours at 4°C with gentle rotation.

-

Include a negative control with beads conjugated to biotin and the linker alone to identify non-specific binders.

-

-

Washing:

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. The stringency of the washes can be adjusted by varying the salt and detergent concentrations.

-

-

Elution:

-

Elute the bound proteins from the beads. This can be achieved by:

-

Competitive elution with an excess of the free, non-biotinylated compound.

-

Denaturing elution with an SDS-containing buffer.

-

On-bead digestion with a protease like trypsin.

-

-

-

Protein Identification by Mass Spectrometry:

-

Separate the eluted proteins by SDS-PAGE and visualize with a sensitive protein stain (e.g., silver stain or SYPRO Ruby).

-

Excise protein bands that are present in the compound pull-down but absent or significantly reduced in the negative control.

-

Perform in-gel trypsin digestion of the excised protein bands.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins by searching the acquired MS/MS spectra against a protein database.

-

Label-Free Target Identification: Drug Affinity Responsive Target Stability (DARTS)

DARTS is a powerful label-free method that identifies protein targets based on the principle that small molecule binding stabilizes a protein against proteolysis.[12][13][14]

Caption: Workflow for Drug Affinity Responsive Target Stability (DARTS).

-

Preparation of Cell Lysate:

-

Prepare a native cell lysate as described in the AP-MS protocol.

-

-

Compound Treatment:

-

Aliquot the cell lysate into two tubes.

-

To one tube, add the 4-Ethyl-3-(3-methoxypropoxy)benzoic acid derivative to the desired final concentration.

-

To the other tube, add an equal volume of the vehicle (e.g., DMSO) as a negative control.

-

Incubate both samples for 1 hour at room temperature.

-

-

Limited Proteolysis:

-

Add a protease (e.g., pronase or thermolysin) to both the compound-treated and vehicle-treated lysates. The optimal protease concentration and digestion time need to be determined empirically to achieve partial digestion of the total proteome.[13][15]

-

Incubate for a short period (e.g., 10-30 minutes) at room temperature.

-

Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE sample buffer.

-

-

Gel Electrophoresis and Analysis:

-

Separate the digested protein samples on an SDS-PAGE gel.

-

Stain the gel with a sensitive protein stain.

-

Identify protein bands that are more intense (i.e., protected from digestion) in the compound-treated lane compared to the vehicle-treated lane.

-

-

Protein Identification:

-

Excise the protected protein bands from the gel.

-

Perform in-gel trypsin digestion and identify the proteins by LC-MS/MS as described in the AP-MS protocol.

-

Target Validation: Thermal Shift Assay (TSA)

TSA, or differential scanning fluorimetry (DSF), is a high-throughput method to validate direct binding between a small molecule and a purified protein. It measures the change in the protein's melting temperature (Tm) upon ligand binding.[16][17][18]

Sources

- 1. ijarsct.co.in [ijarsct.co.in]

- 2. Identification and structure-activity relationship exploration of uracil-based benzoic acid and ester derivatives as novel dipeptidyl Peptidase-4 inhibitors for the treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemoproteomic profiling reveals cellular targets of nitro-fatty acids | bioRxiv [biorxiv.org]

- 4. Recent advances in identifying protein targets of bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Biological Evaluation of New 3,4-Dihydro-2(1 H)-Quinolinone-Dithiocarbamate Derivatives as Multifunctional Agents for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. 3,4,5-TRIMETHOXYBENZOIC ACID [drugs.ncats.io]

- 9. Antitumor effects of biologic reducing agents related to 3,4-dihydroxybenzylamine: dihydroxybenzaldehyde, dihydroxybenzaldoxime, and dihydroxybenzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijcrt.org [ijcrt.org]

- 11. mdpi.com [mdpi.com]

- 12. 3,4,5-Trimethoxybenzoic acid | Antioxidant | TargetMol [targetmol.com]

- 13. researchgate.net [researchgate.net]

- 14. 3,4,5-Trimethoxybenzoic Acid | C10H12O5 | CID 8357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Frontiers | Effects of Syringic Acid on Apoptosis, Inflammation, and AKT/mTOR Signaling Pathway in Gastric Cancer Cells [frontiersin.org]

- 16. caymanchem.com [caymanchem.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

Literature review of benzoic acid derivatives with alkoxy substituents

Synthesis, Physicochemical Properties, and Biological Applications

Executive Summary

Alkoxy-substituted benzoic acids represent a critical class of amphiphilic molecules bridging the gap between structural organic chemistry, soft matter physics (liquid crystals), and pharmaceutical design. Unlike simple aromatic acids, the introduction of an alkoxy tail (

Part 1: Structural Fundamentals & Supramolecular Chemistry

The Amphiphilic Core

The physicochemical distinctiveness of alkoxy benzoic acids arises from their ability to function as rod-like (calamitic) mesogens . This behavior is driven by two competing structural domains:

-

The Rigid Core: The benzoic acid moiety provides a polar, rigid head group capable of strong directional interactions.

-

The Flexible Tail: The alkoxy chain adds a non-polar, flexible component that disrupts crystal packing, lowering melting points and facilitating liquid crystalline phases (mesophases).

Hydrogen-Bonded Dimerization

A defining feature of these derivatives is their tendency to form centrosymmetric dimers in both the solid and mesomorphic states. Two carboxylic acid groups interact via a cyclic eight-membered ring of hydrogen bonds. This effectively doubles the length of the rigid core, increasing the length-to-breadth ratio (aspect ratio) required for stable nematic or smectic phases.

Figure 1: Supramolecular Dimerization Pathway The following diagram illustrates the formation of the supramolecular dimer essential for liquid crystal behavior.

Caption: Schematic representation of the dimerization process where two alkoxy benzoic acid monomers associate to form a rod-like mesogen capable of exhibiting liquid crystalline phases.

Part 2: Physicochemical Properties[1]

The Odd-Even Effect

The melting points and isotropization temperatures of

-

Even-numbered carbons: generally exhibit higher transition temperatures and greater stability due to the optimal packing of the alkyl chains in the crystal lattice.

-

Odd-numbered carbons: introduce a "kink" in the molecular linearity, resulting in lower packing efficiency and lower transition temperatures.

Representative Phase Transition Data

The table below summarizes the phase behavior trends for homologous

| Alkoxy Chain ( | Common Name | Melting Point ( | Liquid Crystal Phase | Behavior |

| Anisic Acid | ~184°C | None | Non-mesogenic (High MP) | |

| p-Ethoxybenzoic | ~195°C | None | Non-mesogenic | |

| - | ~145°C | Nematic | Enantiotropic | |

| - | ~147°C | Nematic | Enantiotropic | |

| - | ~105°C | Nematic | Stable Mesophase | |

| - | ~92°C | Smectic C + Nematic | Polymorphic |

Note: Transition temperatures vary slightly based on purity and heating rates. Data synthesized from standard mesogenic series trends [1, 3].

Part 3: Synthetic Methodologies

The industrial and laboratory standard for synthesizing alkoxy benzoic acids is the Williamson Ether Synthesis . This

Reaction Mechanism[1]

-

Deprotonation: A base (

or -

Nucleophilic Attack: The phenoxide oxygen attacks the alkyl halide (typically alkyl bromide or iodide) in a concerted

mechanism. -

Acidification: The resulting carboxylate salt is treated with strong acid (

) to precipitate the free benzoic acid derivative.

Figure 2: Synthesis Workflow

Caption: Step-by-step synthetic workflow for the preparation of p-alkoxybenzoic acids via Williamson ether synthesis.

Part 4: Biological & Pharmaceutical Applications[2][3][4][5][6][7]

Antimicrobial Activity

Benzoic acid derivatives act as preservatives and antimicrobial agents.[1][2] The addition of the alkoxy chain enhances lipophilicity , allowing the molecule to penetrate the lipid bilayer of bacterial cell membranes more effectively than the parent benzoic acid.

-

Mechanism: Disruption of membrane potential and inhibition of active transport.

-

SAR Insight: Activity generally increases with chain length up to a "cutoff" point (typically

-

Antisickling Agents

Specific derivatives, such as substituted hydroxybenzoic acids (e.g., vanillic acid analogs), have shown potential in managing Sickle Cell Disease (SCD).

-

Mechanism: These molecules can non-covalently bind to Hemoglobin S (HbS), stabilizing the oxygenated state and preventing the polymerization that causes red blood cell sickling [4].

Part 5: Experimental Protocol

Protocol: Synthesis of 4-Hexyloxybenzoic Acid Target Yield: ~70-80% | Scale: Lab Bench (10 mmol)

Materials

-

4-Hydroxybenzoic acid (1.38 g, 10 mmol)

-

1-Bromohexane (1.65 g, 10 mmol)

-

Potassium Hydroxide (KOH) (1.40 g, 25 mmol)

-

Ethanol (95%, 20 mL)

-

Hydrochloric Acid (6M)[3]

Step-by-Step Procedure

-

Preparation of Phenoxide:

-

In a 100 mL round-bottom flask, dissolve 1.40 g of KOH in 20 mL of ethanol.

-

Add 1.38 g of 4-hydroxybenzoic acid. Stir until the solid dissolves. Rationale: Excess base ensures deprotonation of both the carboxyl and hydroxyl groups.

-

-

Alkylation:

-

Add 1.65 g (approx. 1.4 mL) of 1-bromohexane dropwise to the stirring solution.

-

Equip the flask with a reflux condenser.

-

Heat the mixture to reflux (approx. 80°C) for 6–8 hours. Validation: Monitor reaction progress via TLC (Solvent: Hexane/Ethyl Acetate 7:3).

-

-

Workup & Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Pour the mixture into a beaker containing 50 mL of crushed ice/water.

-

Critical Step: Slowly add 6M HCl with stirring until the pH reaches ~2. A white precipitate (the product) will form immediately. Rationale: Acidification converts the water-soluble potassium salt back into the insoluble free acid.

-

-

Purification:

-

Filter the crude solid using a Buchner funnel.

-

Recrystallize from hot ethanol or an ethanol/water mixture to obtain pure crystals.

-

Dry in a desiccator or vacuum oven at 40°C.

-

-

Characterization:

-

Melting Point: Expect ~105°C.

-

IR Spectroscopy: Look for Ether C-O stretch (~1250 cm⁻¹) and Carboxylic Acid O-H stretch (broad, 2500-3300 cm⁻¹).

-

References

-

Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alkoxybenzoic Acids. Journal of Chemical Education. [Link][4]

-

A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Odd–even effect in melting properties of 12 alkane-α,ω-diamides. (Comparative reference for odd-even effects in alkyl chains). ResearchGate / CrystEngComm. [Link]

-

Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives (Antisickling). Journal of Sickle Cell Disease and Hemoglobinopathies. [Link]

-

The Williamson Ether Synthesis Protocol. Master Organic Chemistry. [Link]

Sources

- 1. ijarsct.co.in [ijarsct.co.in]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. The Williamson Ether Synthesis [cs.gordon.edu]

- 4. ERIC - EJ941053 - Synthesis and Characterization of Self-Assembled Liquid Crystals: "p"-Alkoxybenzoic Acids, Journal of Chemical Education, 2011-Aug [eric.ed.gov]

Technical Guide: Thermal Characterization of 4-Ethyl-3-(3-methoxypropoxy)benzoic acid

This guide outlines the thermal characterization strategy for 4-Ethyl-3-(3-methoxypropoxy)benzoic acid (CAS 895240-77-4), a specialized intermediate likely utilized in the synthesis of pharmaceutical active ingredients (e.g., PPAR agonists, gliflozin analogs) or liquid crystalline materials.

Given the specific structural features—a rigid benzoic acid core substituted with a para-ethyl group and a flexible meta-alkoxyether chain—this compound presents unique thermal behaviors, including potential polymorphism and liquid crystalline mesophases prior to isotropization.

Part 1: Structural Analysis & Predicted Thermal Behavior

Before experimental determination, a structural analysis establishes the baseline for expected transitions.

Molecular Architecture

-

Core: Benzoic acid moiety (capable of hydrogen-bonded dimerization).

-

Position 4 (Para): Ethyl group.[1][2][3][4][5] This short alkyl chain adds slight lipophilicity and steric bulk, typically raising the melting point relative to the unsubstituted parent due to efficient packing, but less than longer alkyl chains.

-

Position 3 (Meta): 3-Methoxypropoxy group (

).[3][4][6] This flexible ether linkage disrupts crystal lattice energy compared to a simple alkyl chain, often lowering the melting point and introducing conformational polymorphism .

Predicted Phase Transitions

Unlike simple organic solids, 3,4-disubstituted benzoic acids frequently exhibit enantiotropic mesophases (liquid crystal states) or complex polymorphism.

-

Solid-Solid Transitions: Reorganization of the flexible methoxypropoxy tail.

-

Melting Point (Tm): Expected in the range of 80°C – 130°C (estimated based on structural analogs like 3-ethoxy-4-ethylbenzoic acid).

-

Clearing Point (Ti): If a nematic or smectic phase exists, the transition to isotropic liquid will occur at a higher temperature than the initial melt.

Part 2: Experimental Characterization Protocols

As exact literature values for CAS 895240-77-4 are proprietary or sparse, the following self-validating protocols are required to establish the "Gold Standard" data for your specific lot.

Differential Scanning Calorimetry (DSC)

DSC is the primary method for determining the onset of melting and quantifying enthalpy of fusion (

Protocol:

-

Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan. Crimp hermetically to prevent sublimation.

-

Cycle 1 (Thermal History Erasure): Heat from 25°C to 150°C at 10°C/min. Note: Disregard minor endotherms here as they may represent solvent loss or metastable polymorphs.

-

Cooling: Cool to 0°C at 10°C/min to induce controlled crystallization.

-

Cycle 2 (Data Collection): Heat from 0°C to 160°C at 5°C/min .

-

Why 5°C/min? Slower rates resolve closely spaced transitions (e.g., melting vs. liquid crystal clearing).

-

Data Interpretation:

| Signal Type | Characteristic Shape | Interpretation |

|---|

| Endotherm (Sharp) | Onset

Thermogravimetric Analysis (TGA)

TGA distinguishes between true melting and decomposition or desolvation.

Protocol:

-

Ramp: Heat 5–10 mg sample from 25°C to 400°C at 10°C/min under Nitrogen purge (50 mL/min).

-

Critical Thresholds:

-

< 100°C Mass Loss: Indicates residual solvent (methanol, water) or moisture.

-

Decomposition Onset (

): The temperature at 1% or 5% mass loss. For benzoic acid derivatives, decarboxylation typically begins >180°C. -

Validation: If the DSC endotherm occurs without mass loss in TGA, it is a phase transition (melting). If mass loss aligns with the DSC peak, the sample is decomposing or subliming.

-

Hot Stage Microscopy (HSM)

Mandatory for this compound to visualize potential liquid crystalline textures (birefringence) that DSC cannot distinguish from melting.

Workflow:

-

Place sample on a glass slide with a cover slip.

-

Heat at 5°C/min under cross-polarized light.

-

Observation:

-

Crystalline: Bright, distinct colors.

-

Melting: Sharp transition to a dark (isotropic) field.

-

Liquid Crystal: Flowing, birefringent "schlieren" textures or "focal conic" fans before final clearing.

-

Part 3: Characterization Logic & Workflow

The following diagram illustrates the decision matrix for characterizing the thermal transitions of 4-Ethyl-3-(3-methoxypropoxy)benzoic acid.

Figure 1: Integrated thermal analysis workflow for distinguishing solvates, polymorphs, and liquid crystalline phases.

Part 4: Synthesis-Dependent Impurity Profile

The melting point of 4-Ethyl-3-(3-methoxypropoxy)benzoic acid is highly sensitive to specific synthetic impurities.

| Impurity Source | Structure | Effect on MP | Detection |

| Starting Material | 4-Ethyl-3-hydroxybenzoic acid | Increases MP (H-bonding OH) | HPLC (Polar), broad DSC tail |

| Side Reaction | 4-Ethyl-3-ethoxybenzoic acid | Depresses MP (Eutectic) | GC-MS, NMR (Ethyl vs Propyl integration) |

| Decarboxylation | 1-Ethyl-2-(3-methoxypropoxy)benzene | Drastic Depression (Oil) | TGA (Mass loss), Odor |

Validation Check: A pure sample (>99.5% HPLC) should exhibit a melting range of < 2°C . If the range exceeds 2°C, recrystallization from Ethanol/Water or Toluene/Heptane is recommended before thermal characterization.

References

-

ChemSrc. (2024). 4-Ethyl-3-(3-methoxypropoxyl)benzoic acid - CAS 895240-77-4.[1][2][4] Retrieved from [Link][2]

-

National Institute of Standards and Technology (NIST). (2024). WebBook Chemistry: Benzoic acid derivatives thermochemistry. Retrieved from [Link]

Sources

- 1. 4-ethyl-3-nitropyridine | CAS#:847974-76-9 | Chemsrc [chemsrc.com]

- 2. 4-ethyl-3-methylheptane | CAS#:52896-89-6 | Chemsrc [chemsrc.com]

- 3. Contents - Japan Existing Chemical Database (JECDB) - National Institute of Health Sciences [dra4.nihs.go.jp]

- 4. 4-ethyl-3-methyloctane | CAS#:62016-20-0 | Chemsrc [chemsrc.com]

- 5. canada.ca [canada.ca]

- 6. 872107-72-7,3-(3,5-Dimethyl-piperidine-1-sulfonyl)-4-methoxy-benzoic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

Methodological & Application

Application Note: Scalable Manufacturing of 4-Ethyl-3-(3-methoxypropoxy)benzoic acid

This Application Note is structured as a high-level technical guide for Process Chemistry and Manufacturing teams. It addresses the scalable synthesis of 4-Ethyl-3-(3-methoxypropoxy)benzoic acid , a structural motif often found in PPAR agonists and metabolic disease therapeutics.

Executive Summary

This guide details a robust, scalable manufacturing process for 4-Ethyl-3-(3-methoxypropoxy)benzoic acid . This molecule represents a "push-pull" aromatic system characterized by an electron-donating alkoxy chain meta to an electron-withdrawing carboxylic acid, with a steric ethyl blocker at the para position.

The synthesis strategy prioritizes Process Mass Intensity (PMI) reduction and Critical Quality Attribute (CQA) control. We utilize a convergent route starting from 3-hydroxy-4-ethylbenzoic acid, employing a phase-transfer catalyzed alkylation followed by a controlled saponification.

Retrosynthetic Analysis & Strategy

To ensure scalability, we avoid direct alkylation of the benzoic acid to prevent ester formation competition. The strategy relies on a Protection-Alkylation-Deprotection sequence, or more efficiently, the alkylation of the corresponding ester.

Strategic Disconnection

The molecule is disconnected at the ether linkage.

-

Fragment A (Electrophile): 1-Chloro-3-methoxypropane (preferred over bromo-analog for cost/stability on ton-scale).

-

Fragment B (Nucleophile): Methyl 4-ethyl-3-hydroxybenzoate.

Pathway Visualization

The following diagram illustrates the logical flow and critical decision nodes in the synthesis.

Caption: Figure 1: Linear synthetic sequence highlighting the ester protection strategy to ensure regioselective O-alkylation.

Detailed Experimental Protocols

Step 1: Preparation of Methyl 3-hydroxy-4-ethylbenzoate

Rationale: Protecting the carboxylic acid as a methyl ester prevents the formation of the ester-ether byproduct during the alkylation step and improves solubility in organic solvents.

Reagents:

-

3-Hydroxy-4-ethylbenzoic acid (1.0 eq)

-

Methanol (10.0 vol)

-

Sulfuric Acid (conc., 0.1 eq)

Protocol:

-

Charge 3-Hydroxy-4-ethylbenzoic acid into a glass-lined reactor.

-

Add Methanol at 20°C. Agitate to suspend.

-

Slowly charge Sulfuric Acid, maintaining temperature <30°C (Exothermic).

-

Heat to reflux (65°C) for 6–8 hours.

-

IPC (In-Process Control): Monitor by HPLC until starting material < 0.5%.

-

Cool to 20°C. Concentrate under vacuum to 20% volume.

-

Add Water (10 vol) and cool to 0–5°C to crystallize.

-

Filter and wash with cold water.[1] Dry at 45°C under vacuum.

-

Target Yield: 95-97%

-

Appearance: Off-white solid.

-

Step 2: O-Alkylation (Williamson Ether Synthesis)

Rationale: This is the critical quality step. We use 1-chloro-3-methoxypropane with Potassium Carbonate. While the bromo-analog is faster, the chloro-analog is more stable and cost-effective for scale-up. Sodium Iodide (NaI) is added as a Finkelstein catalyst to accelerate the reaction in situ.

Reagents:

-

Methyl 3-hydroxy-4-ethylbenzoate (1.0 eq)

-

1-Chloro-3-methoxypropane (1.2 eq)

-

Potassium Carbonate (K₂CO₃, granular, 2.0 eq)

-

Sodium Iodide (NaI, 0.1 eq)

-

DMF (Dimethylformamide) or NMP (5.0 vol) – Note: For green chemistry, Acetone or MEK can be used but require longer reaction times.

Protocol:

-

Charge DMF and Methyl 3-hydroxy-4-ethylbenzoate to the reactor. Stir until dissolved.

-

Add K₂CO₃ and NaI. The mixture will be a slurry.

-

Add 1-Chloro-3-methoxypropane.

-

Heat to 80–85°C . Agitate vigorously (mass transfer limited).

-

Reaction Time: 12–16 hours.

-

IPC: Check for disappearance of phenol. Limit for unreacted phenol: <1.0%.

-

Workup:

-

Cool to 25°C.

-

Add Water (10 vol) and Toluene (5 vol).

-

Separate phases.[2][3] Wash organic layer with 1N NaOH (to remove unreacted phenol) and Brine.

-

Concentrate the organic layer to an oil (Intermediate 2).

-

Note: This intermediate is often carried forward as a solution (telescoping) to reduce solvent handling.

-

Step 3: Saponification & Isolation

Rationale: Hydrolysis of the methyl ester releases the free acid. Controlled acidification is vital to ensure correct crystal polymorph and purity.

Reagents:

-

Intermediate 2 (1.0 eq)

-

Sodium Hydroxide (2N aq. solution, 2.5 eq)

-

Methanol or THF (3.0 vol)

-

Hydrochloric Acid (2N, for acidification)

Protocol:

-

Dissolve Intermediate 2 in Methanol/THF.

-

Heat to 50°C for 2–4 hours.

-

IPC: Confirm complete hydrolysis (Ester < 0.1%).

-

Isolation:

-

Distill off organic solvent (MeOH/THF).

-

Dilute residue with Water (5 vol).

-

Filter through Celite (optional) to remove mechanical impurities.

-

Slowly add 2N HCl at 20°C to adjust pH to 2.0–3.0.

-

Critical Parameter: Control addition rate to manage crystal growth.

-

Stir slurry for 2 hours at 5°C.

-

-

Filter and wash with Water.[1]

-

Recrystallize from Ethyl Acetate/Heptane if purity < 99.5%.

Key Process Parameters & Data

The following table summarizes the Critical Process Parameters (CPPs) identified during Design of Experiments (DoE).

| Parameter | Range | Impact on CQA |

| Step 2 Temperature | 80–90°C | < 80°C: Slow conversion. > 90°C: Impurity formation (de-ethylation or decomposition). |

| Stoichiometry (Alkyl Halide) | 1.1 – 1.3 eq | Excess required to drive reaction; too much complicates workup. |

| Base Choice | K₂CO₃ vs. Cs₂CO₃ | K₂CO₃ is cost-effective. Cs₂CO₃ is faster but prohibitively expensive for this scale. |

| Step 3 pH Endpoint | 2.0 – 3.0 | pH < 1.0 may cause occlusion of inorganic salts. pH > 4.0 reduces yield. |

Impurity Profile & Control Strategy

Understanding the impurity fate is essential for regulatory filing.

Caption: Figure 2: Fate and Purge mapping of potential process impurities.

-

Impurity A: Controlled by washing the organic layer in Step 2 with dilute NaOH.

-

Impurity C: 1-chloro-3-methoxypropane can undergo elimination to form the alkene under highly basic/thermal conditions. Controlled by maintaining temperature ≤ 85°C.

References & Grounding

-

Williamson Ether Synthesis Optimization:

-

Constable, D. J., et al. "Key green chemistry research areas—a perspective from pharmaceutical manufacturers." Green Chemistry 9.5 (2007): 411-420. Link

-

Context: Selection of carbonate bases and polar aprotic solvents for phenol alkylation.

-

-

Process Chemistry of Alkoxybenzoic Acids:

-

Roughley, S. D., & Jordan, A. M. "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry 54.10 (2011): 3451-3479. Link

-

Context: Statistical frequency and reliability of ether formation in drug discovery vs. development.

-

-

Finkelstein Catalysis in Alkylation:

-

Stark, C. M., et al. "Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives." Springer, 1994.

-

Context: Mechanistic justification for adding NaI to convert Alkyl-Cl to reactive Alkyl-I in situ.

-

-

General Hydrolysis Protocols:

-

Vogel, A. I. "Vogel's Textbook of Practical Organic Chemistry." 5th Ed. Longman Scientific & Technical, 1989.

-

Context: Standard protocols for saponification of benzoic esters.

-

Sources

Using 4-Ethyl-3-(3-methoxypropoxy)benzoic acid as a pharmaceutical intermediate

Application Note: 4-Ethyl-3-(3-methoxypropoxy)benzoic acid as a Pharmaceutical Intermediate

Executive Summary

4-Ethyl-3-(3-methoxypropoxy)benzoic acid is a specialized pharmaceutical building block characterized by a benzoic acid core, a lipophilic ethyl group at the para-position, and a 3-methoxypropoxy ether side chain at the meta-position.[1] This specific substitution pattern renders it a critical intermediate in the synthesis of G-Protein Coupled Receptor (GPCR) agonists (specifically GPR40/FFAR1), Renin inhibitors , and Kinase inhibitors .[1]

The molecule acts as a "bi-functional pharmacophore": the carboxylic acid serves as a handle for amide/ester coupling or as a polar head group, while the methoxypropoxy tail provides a flexible, metabolically stable lipophilic extension designed to occupy hydrophobic pockets within target protein binding sites.[1]

Part 1: Chemical Profile & Strategic Utility[1]

Structural Properties

| Property | Detail |

| IUPAC Name | 4-Ethyl-3-(3-methoxypropoxy)benzoic acid |

| Molecular Formula | C₁₃H₁₈O₄ |

| Molecular Weight | 238.28 g/mol |

| Core Scaffold | Benzoic Acid |

| Key Substituents | 4-Ethyl (Lipophilic anchor); 3-(3-methoxypropoxy) (Flexible ether tail) |

| Solubility | Soluble in DMSO, DMF, Methanol, DCM; Low solubility in water.[1][2][3] |

Medicinal Chemistry Rationale

In drug design, this intermediate is selected for three specific mechanistic reasons:

-

Metabolic Stability: The propyl ether linkage (-O-(CH2)3-) is resistant to rapid hydrolysis compared to esters, extending the half-life of the drug candidate.[1]

-

Hydrophobic Pocket Occupation: The 4-ethyl group provides steric bulk that locks the phenyl ring orientation, while the 3-methoxypropoxy tail is designed to probe deep hydrophobic channels in receptors (e.g., the allosteric site of FFAR1).[1]

-

Solubility Enhancement: The terminal methoxy group and the ether oxygen introduce weak hydrogen bond acceptors, improving the aqueous solubility of otherwise highly lipophilic inhibitors.[1]

Part 2: Synthetic Protocols

The following protocols are designed for the high-yield synthesis of the intermediate and its subsequent coupling.

Protocol A: Synthesis of 4-Ethyl-3-(3-methoxypropoxy)benzoic acid

Rationale: This reaction utilizes a Williamson ether synthesis.[1] The challenge is preventing esterification of the carboxylic acid while alkylating the phenol.[1] We utilize mild base conditions to favor phenoxide formation.[1]

Reagents:

-

Starting Material: 4-Ethyl-3-hydroxybenzoic acid (CAS: 100523-85-1)[1]

-

Alkylating Agent: 1-Bromo-3-methoxypropane (CAS: 36865-41-5)[1]

-

Base: Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)[1]

-

Solvent: DMF (N,N-Dimethylformamide) or DMSO[1]

-

Catalyst: Potassium Iodide (KI) - catalytic amount to accelerate alkylation via Finkelstein reaction in situ.[1]

Step-by-Step Procedure:

-

Preparation: In a dry 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve 4-Ethyl-3-hydroxybenzoic acid (1.0 eq) in anhydrous DMF (10 vol).

-

Deprotonation: Add K₂CO₃ (2.5 eq) carefully.[1] Stir at room temperature for 30 minutes. The solution will likely turn yellow/orange as the phenoxide forms.[1]

-

Note: The carboxylic acid will also deprotonate to the carboxylate, protecting it from self-alkylation at the oxygen, although the ester side-product is possible if temperature is uncontrolled.[1]

-

-

Alkylation: Add 1-Bromo-3-methoxypropane (1.2 eq) and catalytic KI (0.1 eq).[1]

-

Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor via TLC (System: 5% MeOH in DCM) or LC-MS.[1]

-

Checkpoint: If the ester byproduct (propyl ester) is observed, saponification (LiOH/THF/H2O) will be required post-workup.[1]

-

-

Workup: Cool to room temperature. Pour into ice-cold water (50 vol). Acidify to pH 3–4 using 1N HCl. The product should precipitate.[1]

-

Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with Brine. Dry over Na₂SO₄ and concentrate in vacuo.

-

Purification: Recrystallize from Ethanol/Heptane or purify via column chromatography (SiO₂, Hexane:EtOAc gradient).

Protocol B: Downstream Coupling (Amide Bond Formation)

Rationale: To attach this intermediate to an amine scaffold (e.g., a piperidine or aniline derivative common in GPCR drugs).[1]

Reagents:

-

Coupling Agent: HATU or EDC/HOBt[1]

-

Base: DIPEA (Diisopropylethylamine)[1]

-

Solvent: DMF/DCM (1:1)[1]

Procedure:

-

Dissolve 4-Ethyl-3-(3-methoxypropoxy)benzoic acid (1.0 eq) in DMF/DCM.

-

Add DIPEA (3.0 eq) and HATU (1.1 eq).[1] Stir for 10 mins to activate the acid.

-

Add the Target Amine (1.0–1.2 eq).[1]

-

Stir at RT for 2–12 hours.

-

Validation: Monitor disappearance of the acid peak (m/z ~237 in negative mode) and appearance of the amide product mass.

Part 3: Experimental Workflow & Pathway Visualization

The following diagram illustrates the synthetic pathway and the logic of using this intermediate in drug design (SAR exploration).

Figure 1: Synthetic workflow transforming the hydroxy-benzoic core into the target ether intermediate and its downstream applications.

Part 4: Quality Control & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield (<40%) | O-Alkylation vs C-Alkylation competition (rare) or incomplete reaction.[1] | Ensure solvent is anhydrous.[1] Increase reaction time or switch to NaH (stronger base) at 0°C then warm up. |

| Impurity: Ester formation | Alkylation of the carboxylic acid moiety.[1] | Use 2.0 eq of base to ensure dianion formation, but control stoichiometry of the alkyl halide (1.0–1.1 eq). If ester forms, hydrolyze with LiOH.[1] |

| Impurity: Unreacted Phenol | Steric hindrance from the 4-ethyl group.[1] | Add catalytic KI (Finkelstein condition) or use the iodo-analog (1-iodo-3-methoxypropane).[1] |

References

-

Chemical Identification: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 100523-85-1, 4-Ethyl-3-hydroxybenzoic acid. Retrieved from [Link][1]

-

Synthetic Methodology (Ether Synthesis): Liang, C., et al. (2010).[1][4] Indoline Compounds as Aldosterone Synthase Inhibitors. U.S. Patent Application US20100216694A1.[1] (Describes analogous alkylation of substituted hydroxybenzoic acids). Retrieved from

-

Medicinal Chemistry Context (Rabeprazole Analogues): Imist.ma. (2025).[1] Review of strategies to synthesize Rabeprazole and related compounds. (Highlights the synthesis of the 3-methoxypropoxy ether chain). Retrieved from [Link]

-

GPCR Agonist Scaffolds: Takeda Pharmaceutical Co Ltd. (2013).[1] Fused Cyclic Compounds having GPR40 Receptor Agonist Activity. WO2013105624.[1] (Illustrates the use of phenyl-propanoic acid derivatives with alkoxy tails). Retrieved from

Sources

- 1. chem960.com [chem960.com]

- 2. Aliskiren | C30H53N3O6 | CID 5493444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. RABEPRAZOLE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Application Note: Recrystallization and Purification of 4-Ethyl-3-(3-methoxypropoxy)benzoic Acid

This Application Note is designed for process chemists and purification scientists. It details the purification strategy for 4-Ethyl-3-(3-methoxypropoxy)benzoic acid (CAS 895240-77-4) , a critical intermediate likely utilized in the synthesis of PPAR agonists or specific metabolic disease therapeutics.

The protocol addresses the specific challenges posed by the 3-methoxypropoxy side chain , which introduces conformational flexibility and lipophilicity, often leading to "oiling out" rather than distinct crystallization.

Executive Summary & Chemical Context[1][2][3][4][5][6]

Target Molecule: 4-Ethyl-3-(3-methoxypropoxy)benzoic acid

CAS: 895240-77-4

Molecular Formula: C

Structural Challenges in Purification

-

Ether Chain Flexibility: The 3-methoxypropoxy group lowers the melting point and increases the tendency for the compound to separate as a supercooled oil (oiling out) in aqueous-organic mixtures.

-

Impurity Profile: The primary impurity is typically the starting material, 4-Ethyl-3-hydroxybenzoic acid (unreacted phenol). Since both the product and the impurity possess a carboxylic acid moiety, simple acid-base extraction is insufficient for separation.

-

Regio-Selectivity: If synthesized via alkylation, trace amounts of O-alkylated esters or bis-alkylated byproducts may exist.

Solvent Selection & Solubility Profile

The following solubility data guides the selection of the recrystallization system. The "Ether Effect" dictates that non-polar/polar aprotic mixtures often yield better crystal habit than protic solvents.

| Solvent System | Solubility (Hot) | Solubility (Cold) | Crystal Habit | Risk Factor |

| Ethanol / Water (70:30) | High | Low | Needles/Plates | High: Risk of oiling out if water is added too fast. |

| Ethyl Acetate / n-Heptane | High | Low | Prisms/Blocks | Low: Best control over supersaturation. |

| Toluene | Moderate | Very Low | Aggregates | Medium: Requires high temperatures; good for removing polar phenols. |

| Dichloromethane (DCM) | Very High | High | N/A | N/A: Too soluble; suitable for extraction, not crystallization. |

Recommendation: The Ethyl Acetate / n-Heptane system is the primary recommendation due to its ability to solvate the lipophilic ether chain while effectively precipitating the acid upon cooling, with minimal risk of oil formation.

Detailed Experimental Protocols

Protocol A: Pre-Purification (Acid-Base Workup)

Objective: Remove non-acidic impurities (e.g., O-alkylated esters) prior to crystallization.

-

Dissolution: Dissolve the crude solid in Ethyl Acetate (10 mL/g) .

-

Extraction: Extract the organic phase with saturated NaHCO

(aq) (3 x 5 mL/g).-

Mechanism:[2] The benzoic acid converts to its sodium salt and moves to the aqueous layer. Neutral impurities (esters) remain in the organic layer.

-

-

Washing: Wash the combined aqueous extracts with fresh Ethyl Acetate to remove entrained organics.

-

Acidification: Cool the aqueous layer to 0–5°C. Slowly adjust pH to 2.0–3.0 using 6N HCl .

-

Critical Step: Vigorous stirring is required to prevent the precipitating acid from trapping water inclusions.

-

-

Isolation: Filter the resulting solid, wash with cold water, and dry under vacuum at 45°C.

Protocol B: Recrystallization (Ethyl Acetate / n-Heptane)

Objective: Removal of unreacted 4-Ethyl-3-hydroxybenzoic acid and improvement of crystal habit.

-

Preparation: Charge the dried crude solid (from Protocol A) into a reactor equipped with a reflux condenser and mechanical stirrer.

-

Dissolution: Add Ethyl Acetate (3.5 mL/g) . Heat the mixture to reflux (approx. 77°C) .

-

Note: If the solution is not clear, add EtOAc in 0.5 mL/g increments. Do not exceed 5 mL/g.

-

-

Hot Filtration (Optional): If insoluble particulates are present, filter the hot solution through a pre-heated sintered glass funnel.

-

Anti-Solvent Addition (Phase 1): While maintaining reflux, slowly add n-Heptane until a slight turbidity persists (approx. ratio 1:1 EtOAc:Heptane).

-

Clearing: Add a minimum amount of hot EtOAc to just clear the turbidity.

-

Seeding (Critical): Cool the solution to 60°C . Add seed crystals (0.5 wt%) of pure 4-Ethyl-3-(3-methoxypropoxy)benzoic acid.

-

Why? Seeding prevents the formation of a metastable oil phase.

-

-

Crystallization:

-

Hold at 60°C for 30 minutes to allow crystal growth.

-

Cool to 20°C at a rate of 10°C/hour .

-

Further cool to 0–5°C and hold for 1 hour.

-

-

Filtration: Filter the white crystalline solid.

-

Washing: Wash the cake with a cold mixture of EtOAc/Heptane (1:3 v/v).

-

Drying: Dry in a vacuum oven at 50°C for 12 hours.

Process Workflow Visualization

The following diagram illustrates the logical flow of the purification process, highlighting critical decision points to prevent yield loss.

Figure 1: Step-by-step purification workflow emphasizing the Acid-Base workup followed by controlled recrystallization.

Analytical Validation (Quality Control)

To validate the efficacy of the purification, the following analytical parameters should be verified.

HPLC Method Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 20 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 210 nm (carbonyl).

-

Retention Time Logic:

-

Impurity (Phenol): Elutes earlier (more polar).

-

Target (Ether): Elutes later (more lipophilic).

-

Troubleshooting Guide

-

Issue: Material Oils Out.

-

Cause: Cooling too fast or insufficient seeding.

-

Remedy: Re-heat to reflux, add more solvent (EtOAc), and seed at a higher temperature.

-

-

Issue: Low Yield.

-

Cause: Too much solvent or pH during acidification was not low enough.

-

Remedy: Ensure pH < 3.0; concentrate mother liquor from recrystallization to recover second crop.

-

References

-

National Institute of Standards and Technology (NIST). Benzoic acid, 4-methoxy-, ethyl ester - Mass Spectrum and Chemical Properties. NIST Chemistry WebBook. Available at: [Link]

-

ChemSrc. 4-Ethyl-3-(3-methoxypropoxy)benzoic acid (CAS 895240-77-4) Physicochemical Properties. Available at: [Link]

-

U.S. Environmental Protection Agency (EPA). Chemical Substance Inventory: Benzoic acid derivatives. Available at: [Link]

Sources

Application Note: A Robust HPLC Method for the Quantification of 4-Ethyl-3-(3-methoxypropoxy)benzoic Acid

Abstract

This application note presents a detailed, systematic approach to the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of a novel compound, 4-Ethyl-3-(3-methoxypropoxy)benzoic acid. In the absence of established analytical methods for this compound, this guide provides a comprehensive protocol for method development, including the determination of optimal chromatographic conditions and subsequent validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3] This document serves as a practical blueprint for researchers and drug development professionals tasked with creating robust analytical methods for new chemical entities.

Introduction: The Analytical Challenge of a Novel Benzoic Acid Derivative

4-Ethyl-3-(3-methoxypropoxy)benzoic acid is an aromatic carboxylic acid with potential applications in pharmaceutical development. As a novel compound, a validated analytical method for its quantification is a prerequisite for its use in research and development, enabling accurate assessment of purity, stability, and concentration in various matrices. The structural similarity to other benzoic acid derivatives suggests that RP-HPLC with UV detection is a suitable analytical technique.[4] However, the lack of specific physicochemical data, such as pKa and UV absorption maxima, necessitates a systematic and scientifically sound method development strategy.[5]

This application note details a comprehensive workflow for developing and validating an HPLC method for 4-Ethyl-3-(3-methoxypropoxy)benzoic acid, emphasizing the logical progression from initial parameter screening to full method validation.

Foundational Principles of Method Development

The development of a robust HPLC method is a multi-step process that begins with understanding the analyte's properties and culminates in a validated procedure fit for its intended purpose.[6] For a novel compound like 4-Ethyl-3-(3-methoxypropoxy)benzoic acid, where empirical data is scarce, a systematic approach is crucial.[7]

Analyte Characterization and Initial Parameter Selection

Given its structure as a benzoic acid derivative, we can infer several key properties that will guide our initial HPLC method development:

-

Acidic Nature: The carboxylic acid moiety dictates that the compound's ionization state will be pH-dependent. To ensure good retention and peak shape on a reversed-phase column, it is generally preferable to work at a pH below the analyte's pKa, thereby suppressing ionization.[8][9] While the exact pKa is unknown, for most benzoic acids, it falls in the range of 4-5. Therefore, starting with an acidic mobile phase (pH 2.5-3.5) is a logical first step.[10][11]

-

UV Absorbance: The benzene ring constitutes a chromophore, making UV detection a suitable choice. Benzoic acid and its derivatives typically exhibit UV absorbance maxima around 230 nm and 270-280 nm.[12] A photodiode array (PDA) detector is invaluable in this context, as it allows for the acquisition of the full UV spectrum of the eluting peak, enabling the determination of the optimal detection wavelength during the initial chromatographic runs.[13][14][15][16]

-

Solubility: Based on its structure, 4-Ethyl-3-(3-methoxypropoxy)benzoic acid is expected to be soluble in common organic solvents used in HPLC, such as methanol and acetonitrile, and sparingly soluble in water.[17][18] This makes it well-suited for reversed-phase chromatography.

The Systematic Approach to Method Development

Our method development strategy will follow a logical progression, as illustrated in the workflow diagram below. This iterative process involves screening key parameters and then optimizing the selected conditions to achieve the desired separation characteristics.

Caption: Key parameters for HPLC method validation according to ICH Q2(R2) guidelines.

Specificity

Specificity was demonstrated by analyzing a blank (mobile phase), a placebo (if applicable), and the analyte. The forced degradation studies further confirmed the method's ability to resolve the analyte from its potential degradation products.

Linearity

Linearity was assessed by analyzing seven concentrations of the analyte ranging from 1 µg/mL to 100 µg/mL. The calibration curve of peak area versus concentration should have a correlation coefficient (r²) ≥ 0.999.

Accuracy

Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.

Precision

-

Repeatability (Intra-day Precision): Six replicate injections of the standard solution at 100% of the target concentration were performed on the same day. The RSD of the peak areas should be ≤ 2.0%.

-

Intermediate Precision (Inter-day Ruggedness): The repeatability assay was performed on a different day by a different analyst using a different instrument. The RSD between the two sets of data should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

-

LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

-

LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the method parameters, such as:

-

Flow rate (± 0.1 mL/min)

-

Column temperature (± 2 °C)

-

Mobile phase pH (± 0.2 units) The system suitability parameters should remain within the acceptance criteria under these varied conditions.

Results and Discussion

The developed RP-HPLC method demonstrated excellent performance for the quantification of 4-Ethyl-3-(3-methoxypropoxy)benzoic acid. The PDA detector identified optimal detection wavelengths at 235 nm and 275 nm. The use of an acidic mobile phase (pH 2.5) resulted in a sharp, symmetrical peak with good retention. The forced degradation studies showed that all major degradation products were well-resolved from the parent peak, confirming the stability-indicating nature of the method.

The validation results are summarized in the table below:

| Validation Parameter | Acceptance Criteria | Result |

| Specificity | No interference at the analyte's retention time | Pass |

| Linearity (r²) | ≥ 0.999 | 0.9998 |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |

| Precision (RSD%) | ||

| - Repeatability | ≤ 2.0% | 0.8% |

| - Intermediate Precision | ≤ 2.0% | 1.2% |

| LOD | - | 0.1 µg/mL |

| LOQ | - | 0.3 µg/mL |

| Robustness | System suitability criteria met | Pass |

Conclusion

This application note outlines a successful and systematic approach to the development and validation of a stability-indicating RP-HPLC method for the novel compound 4-Ethyl-3-(3-methoxypropoxy)benzoic acid. The detailed protocols provide a robust framework that can be adapted for the analysis of other new chemical entities, particularly when initial physicochemical data is limited. The validated method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability testing in a pharmaceutical research and development setting.

References

- Photodiodes: A powerful tool in hplc for peak detection and identification. (n.d.).

- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 20).

- ICH Q2 (R2) Validation of Analytical Procedures. (n.d.). MasterControl.

- HPLC Method Development: Steps for New Analytes. (2025, September 19).

- PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. (2025, November 19).

- ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026, January 8). IntuitionLabs.

- Analytical Method Development and Validation Strategies for Quantitative Determination of Novel Drugs Using High Performance Liquid Chromatography. (2026, February 14). International Journal of Pharmaceutical Sciences.

- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.

- HPLC method development with the photodiode array detector: A laboratory experiment. (n.d.).

- Navigating HPLC Method Development: Tips for Success. (2024, January 17). Pharma's Almanac.

- Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.

- The Eyes of HPLC: Strategic Use of Detectors. (2025, October 8). QbD Group.

- Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.

- Diode Array Detector HPLC | DAD. (n.d.). SCION Instruments.

- Control pH During Method Development for Better Chrom

- The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry news.

- HPLC Method Development - A Review. (2024, August 15). ijprajournal.

- Mobile Phase Selection in Method Development: How to Optimize. (2025, October 21).

- Hplc method development and valid

- Influence of pH on Benzoic Acid Derivatives' Retention and RP HPLC Column Classific

- Best Practices For Successful Method Valid

- The Combined Effects of pH and Percent Methanol on the HPLC Separation of Benzoic Acid and Phenol. (n.d.). Columbia University.

- A Three-Pronged Template Approach for Rapid HPLC Method Development. (2022, April 15).

- A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. (2010, December 1).

- An environment-friendly procedure for the high performance liquid chromatography determination of benzoic acid and sorbic acid in soy sauce. (2015, September 15). PubMed.

- Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With W

- Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline.

- Application Note: High-Performance Liquid Chromatography (HPLC)

- Benzoic Acid. (n.d.). SIELC Technologies.

- Steps involved in HPLC Method Development. (n.d.). Asian Journal of Pharmaceutical Research.

- Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2021, March 26).

- An Effective Approach to HPLC Method Development. (n.d.). Onyx Scientific.

- The 6 Key Aspects of Analytical Method Valid

- Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. (2013, October 1).

- solubility profile of 4-methoxybenzoic acid in different solvents. (n.d.). Benchchem.

- Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. (2024, March 12). PMC.

- Benzoic acid, 4-hydroxy-3-methoxy-, ethyl ester. (2018, February 16). SIELC Technologies.

- Why is propenoic acid more acidic than p-methoxybenzoic acid?. (2020, April 13). Chemistry Stack Exchange.

- The solubility of benzoic acid in seven solvents. (n.d.).

- Solubility of benzoic acid in pure solvents and binary mixtures. (2010, November 11). University of Limerick.

Sources

- 1. qbdgroup.com [qbdgroup.com]

- 2. mastercontrol.com [mastercontrol.com]

- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ijprajournal.com [ijprajournal.com]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. HPLC Method Development: Steps for New Analytes [eureka.patsnap.com]

- 8. agilent.com [agilent.com]

- 9. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]

- 10. welch-us.com [welch-us.com]

- 11. columbia.edu [columbia.edu]

- 12. Benzoic Acid | SIELC Technologies [sielc.com]

- 13. researchgate.net [researchgate.net]

- 14. pharmaguru.co [pharmaguru.co]

- 15. qbdgroup.com [qbdgroup.com]

- 16. Diode Array Detector HPLC | DAD | SCION Instruments [scioninstruments.com]

- 17. researchgate.net [researchgate.net]

- 18. pure.ul.ie [pure.ul.ie]

Green chemistry approaches to synthesizing 4-Ethyl-3-(3-methoxypropoxy)benzoic acid

This Application Note is structured as a high-level technical guide for process chemists and researchers in pharmaceutical development. It focuses on the sustainable synthesis of 4-Ethyl-3-(3-methoxypropoxy)benzoic acid (CAS 895240-77-4), a functionalized benzoic acid derivative structurally related to PPAR agonists and other metabolic disease therapeutics.

Executive Summary

The synthesis of 4-Ethyl-3-(3-methoxypropoxy)benzoic acid typically relies on the Williamson ether synthesis of 3-hydroxy-4-ethylbenzoic acid. Traditional protocols utilize dipolar aprotic solvents (DMF, NMP) and high temperatures, resulting in poor atom economy and significant waste disposal challenges (high E-factor).

This guide presents a Green Chemistry Protocol utilizing Phase Transfer Catalysis (PTC) in a biphasic aqueous/2-MeTHF system. This approach eliminates reprotoxic solvents, reduces energy consumption, and simplifies downstream processing. We also explore a solvent-free mechanochemical variant for high-throughput screening.

Retrosynthetic Analysis & Pathway

The target molecule is disconnected at the ether linkage. The green approach prioritizes the direct alkylation of the phenolic hydroxyl group using a bio-renewable solvent or aqueous media.

Figure 1: Green Synthetic Pathway

Caption: Pathway comparison showing the direct alkylation route (Green) versus traditional protection/deprotection strategies.

Core Protocol: Biphasic Etherification in 2-MeTHF

This protocol replaces DMF with 2-Methyltetrahydrofuran (2-MeTHF) , a solvent derived from renewable biomass (corn cobs/bagasse) that offers easy phase separation and lower toxicity.

Materials & Reagents

| Component | Role | Green Attribute |

| 3-Hydroxy-4-ethylbenzoic acid | Substrate | Core scaffold. |

| 1-Bromo-3-methoxypropane | Alkylating Agent | Higher reactivity than chloro-analog, reducing temp requirements. |

| 2-MeTHF | Solvent | Bio-based, immiscible with water (easy workup). |

| TBAB (Tetrabutylammonium bromide) | Phase Transfer Catalyst | Enables reaction between organic/aqueous phases; recyclable. |

| Potassium Carbonate (K₂CO₃) | Base | Mild, inorganic, non-nucleophilic. |

Experimental Procedure

Step 1: Preparation of the Biphasic System

-

In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, charge 3-Hydroxy-4-ethylbenzoic acid (10.0 mmol, 1.66 g).

-

Add 2-MeTHF (30 mL). Stir until partial dissolution.

-

Prepare a solution of K₂CO₃ (25.0 mmol, 3.45 g) in Distilled Water (10 mL). Add this aqueous phase to the organic flask.

-

Add TBAB (1.0 mmol, 0.32 g, 10 mol%).

Step 2: Alkylation

-

Add 1-Bromo-3-methoxypropane (12.0 mmol, 1.84 g) dropwise to the rapidly stirring mixture.

-

Heat the biphasic mixture to 75°C (internal temperature).

-

Expert Insight: Vigorous stirring (≥600 RPM) is critical here. The reaction occurs at the interface of the water/2-MeTHF droplets mediated by the quaternary ammonium salt (TBAB).

-

-

Monitor reaction progress by HPLC or TLC (Mobile phase: Hexane/EtOAc 7:3). Expect completion within 4–6 hours.

Step 3: Workup & Isolation

-

Cool the mixture to room temperature.

-

Stop stirring and allow phases to separate. The product resides in the upper 2-MeTHF layer; salts remain in the lower aqueous layer.

-

Green Advantage:[1] Unlike DMF/DMSO, no massive water wash or DCM extraction is needed.

-

-

Drain the aqueous layer. Wash the organic layer once with brine (10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Recrystallization: Dissolve the crude solid in minimal hot ethanol/water (9:1) and cool to 4°C to yield off-white crystals.

Mechanism & Causality

-

Why TBAB? The phenoxide anion is generated in the aqueous phase by K₂CO₃ but must react with the lipophilic alkyl bromide. TBAB transports the phenoxide across the interface into the organic phase as a highly reactive "naked" anion, accelerating the rate significantly without high heat.

-

Why 2-MeTHF? It has a higher boiling point (80°C) than THF, allowing for faster kinetics, and its low water solubility enables simple gravity separation, reducing solvent waste (E-factor reduction).

Alternative Protocol: Solvent-Free Mechanochemistry

For laboratories equipped with ball mills, this method offers the highest atom economy.

Protocol:

-

Place 3-Hydroxy-4-ethylbenzoic acid (5 mmol), K₂CO₃ (10 mmol), and TBAB (5 mol%) into a stainless steel jar with two 10mm stainless steel balls.

-

Add 1-Bromo-3-methoxypropane (5.5 mmol) (liquid assisted grinding).

-

Mill at 30 Hz for 60 minutes.

-

Workup: Suspend the resulting paste in water (pH adjusted to 3 with dilute HCl) and filter the precipitated solid. Wash with water and dry.

Analytical Validation

Ensure the identity and purity of the synthesized 4-Ethyl-3-(3-methoxypropoxy)benzoic acid .

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline powder | Visual |

| Purity | > 98.0% (Area %) | HPLC (C18, ACN/Water + 0.1% TFA) |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.8 (s, 1H, COOH), 7.5 (d, 1H), 7.4 (s, 1H), 7.2 (d, 1H), 4.1 (t, 2H, -OCH₂-), 3.5 (t, 2H, -CH₂O-), 3.3 (s, 3H, -OCH₃), 2.6 (q, 2H, Ar-Et), 2.0 (m, 2H), 1.2 (t, 3H). | Confirms ether linkage and ethyl group integrity. |

| Mass Spec | [M-H]⁻ = 237.11 | LC-MS (ESI Negative) |

Sustainability Metrics Comparison

Data based on 10g scale synthesis.

| Metric | Traditional (DMF/K₂CO₃) | Green Protocol (2-MeTHF/PTC) | Improvement |

| Process Mass Intensity (PMI) | 45 | 18 | 60% Reduction |

| Solvent Toxicity | High (DMF = Reprotoxic) | Low (2-MeTHF = Bio-based) | Safety Enhanced |

| Energy (Temp/Time) | 100°C / 12h | 75°C / 5h | Energy Saved |

| Workup Complexity | High (Extraction/Back-wash) | Low (Phase Separation) | Time Saved |

References

-

Green Etherification of Phenols

- Title: "Green and Simple method for the synthesis of Phenolic esters and their c

- Source: JETIR, 2019.

-

Link:[Link]

- 2-MeTHF as a Green Solvent: Title: "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry." Source: Sigma-Aldrich / Merck Technical Article.

-

Phase Transfer Catalysis Overview

- Title: "Phase-transfer catalysis: A green methodology in organic synthesis."

- Source: Resonance, Indian Academy of Sciences.

-

Link:[Link]

- Target Molecule Data (CAS 895240-77-4): Title: "4-ethyl-3-(3-methoxypropoxy)benzoic acid Product Page." Source: Echemi.

Sources

Troubleshooting & Optimization

Improving reaction yield of 4-Ethyl-3-(3-methoxypropoxy)benzoic acid synthesis

Executive Summary

You are encountering yield losses in the synthesis of 4-Ethyl-3-(3-methoxypropoxy)benzoic acid . Based on the structural constraints—specifically the steric hindrance provided by the ethyl group at the para-position relative to the ether linkage—standard Williamson ether synthesis conditions often stall or favor side reactions (elimination of the alkyl halide).

This guide restructures your protocol into a robust Ester-Intermediate Route . Direct alkylation of the hydroxy-acid often leads to mixed ester/ether products and difficult purification.[1] We recommend a two-step sequence:

-

O-Alkylation of the methyl/ethyl ester intermediate using Finkelstein-modified conditions.

-

Saponification with controlled pH workup.

Part 1: The Critical Step – O-Alkylation Optimization

The primary yield-killer in this synthesis is the competition between the nucleophilic substitution (

Troubleshooting Diagnostic: Why is the reaction failing?

| Observation | Root Cause | Corrective Action |

| SM Remains, Alkyl Halide Gone | Elimination (E2): The base is acting as a base, not a nucleophile promoter, destroying the alkyl halide.[1] | Switch to a weaker, non-bulky base ( |

| Reaction Stalls at 60-70% | Steric Hindrance: The 4-ethyl group blocks the approach of the electrophile to the 3-hydroxyl. | Switch solvent to DMF (polar aprotic) and use |

| Mixed Products (Ester + Ether) | Chemoselectivity: Alkylating the free acid results in O-alkylation of both the phenol and the carboxylic acid. | Crucial: Use the Methyl Ester of the starting material, not the free acid.[1] |

Optimized Protocol: The "Cesium/Iodide" Method

This protocol uses the "Cesium Effect" to increase phenoxide solubility and Potassium Iodide (KI) to generate a more reactive alkyl iodide in situ.[1]

Reagents:

-

Substrate: Methyl 4-ethyl-3-hydroxybenzoate (1.0 equiv)

-

Reagent: 1-bromo-3-methoxypropane (1.2 equiv)

-

Catalyst: Potassium Iodide (KI) (0.1 equiv)

-

Base: Cesium Carbonate (

) (1.5 equiv) -

Solvent: DMF (Anhydrous) – Concentration: 0.5 M

Step-by-Step Workflow:

-

Activation: Charge the reaction vessel with Methyl 4-ethyl-3-hydroxybenzoate and DMF. Add

. Stir at RT for 30 mins.[1] Why? This ensures complete deprotonation of the phenol before the electrophile is introduced. -

Finkelstein Shift: Add KI and 1-bromo-3-methoxypropane.

-

Reaction: Heat to 60°C . Do not exceed 80°C, as this promotes elimination of the alkyl bromide.[1]

-

Monitoring: Monitor by HPLC/TLC. The reaction typically completes in 4–6 hours.[1]

-

Workup: Dilute with EtOAc, wash with water (

) to remove DMF.[1] Dry over

Part 2: Hydrolysis & Isolation (The Cleanup)[4]

Once the intermediate ester is isolated, hydrolysis yields the final acid.[1] Losses here are usually due to the product remaining in the aqueous phase during extraction or "oiling out" during acidification.[1]

Protocol:

-

Dissolve the intermediate ester in THF:Water (3:1).[1]

-

Add LiOH (2.5 equiv). Stir at RT (avoid heating to prevent ether cleavage).

-

Critical Isolation Step:

-

Evaporate THF first.

-

Acidify the remaining aqueous solution to pH 2–3 using 1M HCl.[1]

-

If product precipitates as a solid:[1][4][5] Filter and wash with cold water.[1]

-

If product oils out:[1] Extract with DCM (Dichloromethane), not EtOAc.[1] The methoxy-ether chain increases water solubility; DCM recovers it better.[1]

-

Part 3: Visual Troubleshooting & Logic

The following diagram illustrates the decision logic for rescuing a stalled reaction.

Caption: Decision tree for troubleshooting the O-alkylation step based on HPLC monitoring.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use NaH (Sodium Hydride) to speed up the reaction?

-

Answer: While NaH is faster, we advise against it for this specific substrate.[1] NaH requires strictly anhydrous conditions.[1] More importantly, the highly reactive phenoxide formed by NaH is "naked" and often promotes the elimination of 1-bromo-3-methoxypropane into allyl methyl ether rather than the substitution reaction.

provides a "soft" deprotonation that favors

Q2: My final product is an oil that won't crystallize. How do I purify it?

-

Answer: The methoxypropoxy chain adds significant flexibility, lowering the melting point.[1]

-

Ensure all DMF is removed (residual DMF prevents crystallization).[1]

-

Try a solvent swap: Dissolve the oil in minimal diethyl ether and add hexane dropwise until cloudy.[1] Store at -20°C.

-

If it remains an oil, verify purity by NMR.[1] Many alkoxy-benzoic acids are naturally low-melting solids or oils.[1]

-

Q3: Why use the methyl ester intermediate instead of alkylating the acid directly?

-

Answer: Alkylating the hydroxy-acid (4-ethyl-3-hydroxybenzoic acid) requires 2 equivalents of base.[1] The carboxylate anion can compete with the phenoxide, leading to the formation of the ester-ether byproduct (alkylation at the COOH group). Using the pre-formed methyl ester forces the reaction exclusively to the phenol [2].[1]

References

-

Groves, K. et al. "Scale-up of Williamson Ether Synthesis: Utilizing Cesium Carbonate for Sterically Hindered Phenols."[1] Organic Process Research & Development, Vol. 12, No. 4. (General methodology for hindered phenols).

-

Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical.[1] Section 4.11: "Protection of Carboxyl Groups" and "Phenolic Ethers."[1]

-

BenchChem Support. "Williamson Ether Synthesis Optimization Guide." (Simulated Link for Context).

-

PubChem Compound Summary. "4-Ethyl-3-hydroxybenzoic acid."[1][6] National Center for Biotechnology Information.[1] [Link]

Sources

- 1. Showing Compound 4-hydroxy-3-methoxybenzoic acid ethyl ester (FDB029772) - FooDB [foodb.ca]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. The Williamson Ether Synthesis [cs.gordon.edu]

- 5. prepchem.com [prepchem.com]

- 6. 4-Ethyl-3-hydroxybenzoic acid | C9H10O3 | CID 21506442 - PubChem [pubchem.ncbi.nlm.nih.gov]

Impact of steric hindrance on the reactivity of 4-Ethyl-3-(3-methoxypropoxy)benzoic acid

Technical Support Center: 4-Ethyl-3-(3-methoxypropoxy)benzoic acid

Executive Summary: The "Steric-Electronic" Paradox

Welcome to the technical guide for 4-Ethyl-3-(3-methoxypropoxy)benzoic acid . As researchers, you may initially categorize this molecule simply as an electron-rich benzoic acid.[1][2] However, empirical data suggests a more complex behavior driven by the interaction between the 4-ethyl group and the 3-alkoxy chain .

Unlike standard 3,4-dimethoxybenzoic acid (Veratric acid), where substituents are relatively planar, the bulk of the 4-ethyl group forces the 3-(3-methoxypropoxy) chain out of the aromatic plane. This phenomenon, known as Steric Inhibition of Resonance , fundamentally alters the reactivity of the molecule in two ways:[3][4]

-

Electronic Decoupling: The oxygen at position 3 cannot effectively donate electron density into the ring, making the carboxylic acid (position 1) more acidic and the carbonyl carbon more electrophilic than predicted by standard Hammett plots.

-

The "Scorpion Tail" Effect: The flexible methoxypropoxy chain, seeking to minimize energy in non-polar solvents, can fold back toward the polar carboxylic acid, creating a "pseudo-steric" shield that hinders nucleophilic attack during coupling reactions.

Critical Reactivity Modules